molecular formula C5H11NO2 B12552924 (3S)-5-(Hydroxymethyl)pyrrolidin-3-ol CAS No. 192992-31-7

(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol

Katalognummer: B12552924
CAS-Nummer: 192992-31-7
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: CALDMMCNNFPJSI-AKGZTFGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol is an organic compound belonging to the class of pyrrolidines Pyrrolidines are characterized by a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-(Hydroxymethyl)pyrrolidin-3-ol typically involves the reduction of corresponding pyrrolidinone derivatives. One common method is the reduction of 5-(hydroxymethyl)pyrrolidin-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the hydroxymethyl group can yield primary alcohols or amines.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of 5-formylpyrrolidin-3-ol or 5-carboxypyrrolidin-3-ol.

    Reduction: Formation of 5-(hydroxymethyl)pyrrolidine or 5-(aminomethyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in metabolic pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3S)-5-(Hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the compound may undergo metabolic transformations that modulate its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol: Another pyrrolidine derivative with similar structural features.

    (3S,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol: A benzyl-substituted pyrrolidine with distinct chemical properties.

Uniqueness

(3S)-5-(Hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its role as a versatile building block make it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

192992-31-7

Molekularformel

C5H11NO2

Molekulargewicht

117.15 g/mol

IUPAC-Name

(3S)-5-(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4?,5-/m0/s1

InChI-Schlüssel

CALDMMCNNFPJSI-AKGZTFGVSA-N

Isomerische SMILES

C1[C@@H](CNC1CO)O

Kanonische SMILES

C1C(CNC1CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.